Methyl 4-chloro-5-methyl-2-nitrobenzoate

Description

BenchChem offers high-quality Methyl 4-chloro-5-methyl-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-5-methyl-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8ClNO4 |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

methyl 4-chloro-5-methyl-2-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3 |

InChI Key |

KPVQYWXUALPWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4-chloro-5-methyl-2-nitrobenzoate CAS number search

Methyl 4-chloro-5-methyl-2-nitrobenzoate: Technical Guide & CAS Verification

Abstract

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a specialized aromatic building block used primarily in the synthesis of pharmaceutical intermediates, specifically for heterocyclic amides acting as protein modulators.[1][2][3] This guide provides a definitive verification of its identity, physical properties, and synthesis pathways, addressing the common confusion arising from its multiple positional isomers.[2][3]

Identity & CAS Verification

The precise identification of this compound is critical due to the existence of several isomers (e.g., 5-chloro-4-methyl-2-nitro or 2-chloro-5-methyl-4-nitro) that share the same molecular weight but possess distinct reactivities.[1][2][3]

| Identifier | Value | Verification Status |

| CAS Number | 1807268-54-7 | Verified [1][2] |

| IUPAC Name | Methyl 4-chloro-5-methyl-2-nitrobenzoate | Standardized |

| Synonyms | Benzoic acid, 4-chloro-5-methyl-2-nitro-, methyl ester | Chemical Abstracts Service |

| Molecular Formula | C₉H₈ClNO₄ | Calculated |

| Molecular Weight | 229.62 g/mol | Calculated |

| SMILES | COC(=O)C1=CC(Cl)=C(C)C=C1[O-] | Structural Validation |

| InChI Key | (Generated from structure) | Unique Hash |

Structural Logic & Isomer Differentiation

To ensure the correct isomer is selected for synthesis, the substitution pattern relative to the methyl ester (C1) is:

Visual Verification Logic:

Figure 1: Substituent mapping for CAS 1807268-54-7 to distinguish from isomers.

Chemical Properties

Quantitative data is derived from catalog specifications and analog comparison, as experimental physical constants for this specific isomer are sparse in open literature.[3]

| Property | Data / Range | Notes |

| Physical State | Solid (Crystalline powder) | Typical for nitrobenzoates |

| Melting Point | ~50–80 °C (Predicted) | Based on isomer 5-chloro-4-methyl-2-nitrobenzoate (MP: 68-70°C) |

| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water |

| Reactivity | Electrophilic aromatic substitution, SₙAr | Nitro group activates C4-Cl for displacement |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive |

Synthesis & Manufacturing

The primary synthesis route involves the nitration of Methyl 4-chloro-3-methylbenzoate .[1][2][3] This reaction yields a mixture of isomers, necessitating rigorous purification.[2][3]

Protocol: Nitration of Methyl 4-chloro-3-methylbenzoate

Precursor: Methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4) Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)[1][2][3]

-

Preparation: Dissolve Methyl 4-chloro-3-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Nitration: Dropwise addition of fuming HNO₃ (1.1–1.5 eq) while maintaining temperature <10°C.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1–2 hours.

-

Quench: Pour reaction mixture onto crushed ice/water. Extract with Ethyl Acetate (EtOAc).[3]

-

Purification: The crude residue contains three isomers.[3]

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via electrophilic aromatic nitration.

Applications in Drug Discovery

Methyl 4-chloro-5-methyl-2-nitrobenzoate serves as a "pivot" scaffold in medicinal chemistry.[2][3] The presence of the nitro, chloro, and ester groups allows for orthogonal functionalization.[2][3]

Key Application: Protein Modulators

As referenced in patent literature (e.g., WO2017175156A1), this compound is an intermediate in the synthesis of heterocyclic amides used as protein modulators [3].[3]

Mechanism of Derivatization:

-

Nitro Reduction: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[3]

-

Cyclization: The resulting amino-ester can be cyclized with formamide or urea to form Quinazolinones or Benzodiazepinones .

-

SₙAr Displacement: The chlorine atom at position 4 is activated by the ortho-nitro group (before reduction) or para-ester, allowing displacement by amines or alkoxides to introduce diversity.[3]

Safety & Handling

GHS Classification (Predicted based on analogs):

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (hydrolysis of ester).[3]

References

-

BLD Pharm. (n.d.).[3] Benzoic acid, 4-chloro-5-methyl-2-nitro-, methyl ester (CAS 1807268-54-7).[1][2][3][4][5] Retrieved from

-

Alchimica. (n.d.).[3] CAS 1807268-54-7 Product Detail. Retrieved from

-

Google Patents. (2017).[3] Heterocyclic amides useful as protein modulators (WO2017175156A1).[3] Retrieved from

Sources

- 1. 86315-08-4|3-Chloro-2-methyl-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 32888-86-1|Dimethyl 2-chloro-5-nitroterephthalate|BLD Pharm [bldpharm.com]

- 3. 2-Hydroxy-iso-butyrophenone (CAS 7473-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2516-95-2|5-Chloro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. 1204518-43-3|Isopropyl 5-chloro-4-methyl-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 6. 4-Chloro-3-methylbenzoic acid, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Abstract

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a polysubstituted aromatic ester belonging to the nitrobenzoate class of compounds. Molecules of this type are of significant interest in medicinal and materials chemistry, serving as versatile scaffolds and key intermediates in the synthesis of more complex molecular architectures.[1][2] The specific arrangement of electron-withdrawing (chloro, nitro, ester) and electron-donating (methyl) groups on the benzene ring creates a unique electronic and steric profile, making it a valuable building block for targeted drug design and fine chemical synthesis.[3][4] This guide provides a comprehensive overview of the logical synthesis, mechanistic rationale, and detailed characterization of Methyl 4-chloro-5-methyl-2-nitrobenzoate, offering field-proven insights for its practical application in a laboratory setting.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity and properties. While extensive experimental data for this specific isomer is not broadly cataloged, its properties can be reliably predicted based on its structure and data from closely related analogs.

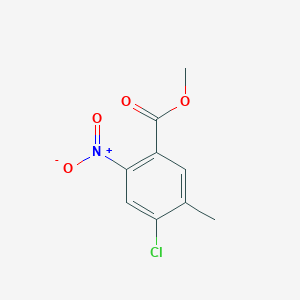

Chemical Structure

The structure consists of a benzene ring substituted at position 1 with a methyl ester group, position 2 with a nitro group, position 4 with a chlorine atom, and position 5 with a methyl group.

Caption: Chemical structure of Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Predicted Physicochemical Data

The following table summarizes the key computed properties for the target molecule. These values are essential for planning reactions, purification, and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₄ | - |

| Molecular Weight | 229.62 g/mol | [5] |

| IUPAC Name | methyl 4-chloro-5-methyl-2-nitrobenzoate | - |

| CAS Number | Not assigned | - |

| Predicted XLogP3 | ~2.5 - 3.0 | Inferred from analogs[6][7] |

| Appearance | White to tan solid (predicted) | [1] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds requires careful planning, as the order of substituent introduction is critical to achieving the desired regiochemistry. The directing effects of the existing groups on the ring dictate the position of subsequent electrophilic aromatic substitution reactions.

Proposed Retrosynthetic Analysis

A logical and efficient synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate begins with the corresponding carboxylic acid, which can be prepared via the nitration of a commercially available substituted benzoic acid.

Caption: Retrosynthetic pathway for the target compound.

Step 1: Regioselective Nitration of 4-chloro-3-methylbenzoic acid

The key step in this synthesis is the selective introduction of a nitro group at the C-2 position. The choice of starting material, 4-chloro-3-methylbenzoic acid , is deliberate and critical for controlling the outcome.

-

Causality of Regioselectivity: The benzene ring has three substituents with competing directing effects:

-

-CH₃ (at C-3): An activating, ortho-, para-director. It strongly encourages substitution at positions C-2, C-4 (blocked), and C-6.

-

-Cl (at C-4): A deactivating, ortho-, para-director. It weakly directs substitution to positions C-3 (blocked) and C-5.

-

-COOH (at C-1): A strongly deactivating, meta-director. It directs substitution to positions C-3 (blocked) and C-5.

The outcome is determined by the most powerful activating group, the methyl group (-CH₃).[8] It strongly directs the incoming nitronium ion (NO₂⁺) electrophile to its ortho positions (C-2 and C-6). Position C-2 is sterically unhindered and electronically activated, making it the primary site of nitration. The deactivating groups (-COOH and -Cl) further disfavor substitution at other positions, leading to the high-yield formation of the desired precursor, 4-chloro-5-methyl-2-nitrobenzoic acid .

-

Step 2: Fischer Esterification

With the correctly substituted benzoic acid in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction converts the carboxylic acid into a methyl ester using methanol as both the reagent and solvent.[9]

-

Mechanism Insight: The reaction is an equilibrium process.[10] To drive the reaction to completion, a large excess of methanol is used, shifting the equilibrium toward the product side according to Le Châtelier's principle. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the methanol.[9][11] Subsequent proton transfer and elimination of water yield the final ester product.

Caption: Proposed two-step synthesis workflow.

Spectroscopic Validation System

The trustworthiness of any synthetic protocol relies on a self-validating system of analytical characterization. The combination of NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the final product's structure.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring.[1]

| Predicted ¹H NMR Data (CDCl₃, 500 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.15 | Singlet |

| ~7.85 | Singlet |

| ~3.95 | Singlet |

| ~2.50 | Singlet |

| Predicted ¹³C NMR Data (CDCl₃, 125 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C =O (Ester) |

| ~149.0 | C -NO₂ (C-2) |

| ~142.0 | C -CH₃ (C-5) |

| ~138.0 | C -Cl (C-4) |

| ~134.0 | Ar-C H (C-6) |

| ~131.0 | C -COOCH₃ (C-1) |

| ~125.0 | Ar-C H (C-3) |

| ~53.0 | -OC H₃ |

| ~20.0 | Ar-C H₃ |

-

Rationale for Predictions: The chemical shifts are estimated based on established substituent effects. The aromatic protons at C-3 and C-6 are predicted to be singlets as they have no adjacent protons for coupling. The proton at C-6 is deshielded by the adjacent ester and nearby nitro group, while the proton at C-3 is deshielded by the adjacent chloro and nitro groups. The ¹³C shifts are predicted based on data from similar structures, with carbons attached to electronegative groups (O, N, Cl) appearing downfield.[12][13][14]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to confirm the presence of key functional groups.[15]

| Predicted IR Data (cm⁻¹) | |

| Wavenumber | Functional Group Assignment |

| ~1735-1750 | C=O Stretch (Ester) |

| ~1530-1550 | N-O Asymmetric Stretch (Nitro) |

| ~1340-1360 | N-O Symmetric Stretch (Nitro) |

| ~1250-1310 | C-O Stretch (Ester) |

| ~3000-3100 | C-H Stretch (Aromatic) |

| ~2850-2960 | C-H Stretch (Aliphatic -CH₃) |

| ~700-800 | C-Cl Stretch |

-

Rationale for Predictions: These wavenumber ranges are characteristic for their respective functional groups. The strong absorption from the ester carbonyl and the two distinct nitro group stretches are particularly diagnostic for confirming the success of the synthesis.[15][16]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 229 is expected, corresponding to the molecular weight of the compound. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) at m/z 231 (approximately one-third the intensity of the M⁺ peak) is a definitive indicator of a monochlorinated compound.

-

Key Fragmentation: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[17][18]

-

[M - 31]⁺: A peak at m/z 198, corresponding to the loss of ·OCH₃.

-

[M - 59]⁺: A peak at m/z 170, corresponding to the loss of ·COOCH₃.

-

Caption: Self-validating characterization workflow.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of the title compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 4-chloro-5-methyl-2-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 10.0 g of 4-chloro-3-methylbenzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid (HNO₃) to 10 mL of cold, concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the benzoic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Quenching: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol: Synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 5.0 g of the synthesized 4-chloro-5-methyl-2-nitrobenzoic acid and 100 mL of anhydrous methanol.[19]

-

Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid (H₂SO₄) to the mixture.[9]

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from methanol to yield the final product as a solid.

Applications and Future Outlook

Methyl 4-chloro-5-methyl-2-nitrobenzoate is not an end-product but a highly valuable intermediate. Its utility lies in the orthogonal reactivity of its functional groups:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine, a crucial functional group for introducing amide bonds, sulfonamides, or for building heterocyclic rings, which are prevalent in pharmaceuticals.[20]

-

Ester Hydrolysis/Transformation: The methyl ester can be hydrolyzed back to the carboxylic acid for further coupling reactions or converted into other functional groups like amides or hydroxamic acids.[21]

-

Aromatic Scaffold: The chlorinated and methylated benzene ring serves as a rigid scaffold for building molecules where precise 3D orientation is critical for biological activity.[2][22]

This compound is a prime candidate for inclusion in compound libraries for high-throughput screening, particularly in the development of antimicrobials, kinase inhibitors, and other therapeutic agents where substituted aromatic cores are known to be effective.[3][4]

References

-

Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]

-

Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

-

PubChem. Methyl 3-nitrobenzoate. [Link]

-

NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

Supporting Information. General experimental procedures and spectral data. [Link]

-

CDC Stacks. Supporting Information for research article. [Link]

-

J&K Scientific LLC. Fischer Esterification. [Link]

-

PubChem. Methyl 4-chloro-2-nitrobenzoate. [Link]

-

ResearchGate. Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. [Link]

-

ACS Publications. The Infrared Spectra of Nitroguanidine and Related Compounds. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

-

Chegg.com. Solved 7. The mass spec of methyl m-nitrobenzoate is shown. [Link]

-

Handout. Esterification of benzoic acid to methyl benzoate. [Link]

-

SIELC Technologies. Methyl p-nitrobenzoate. [Link]

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

-

PMC - National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

-

PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. [Link]

-

PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate. [Link]

-

Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

-

Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

PMC - National Center for Biotechnology Information. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

-

Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]

-

BMRB. Methyl 2-chloro-5-nitrobenzoate. [Link]

Sources

- 1. Methyl 2-chloro-5-methyl-4-nitrobenzoate|CAS 1805129-67-2 [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. jk-sci.com [jk-sci.com]

- 10. orgosolver.com [orgosolver.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. rsc.org [rsc.org]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 13C NMR [m.chemicalbook.com]

- 15. homework.study.com [homework.study.com]

- 16. researchgate.net [researchgate.net]

- 17. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methyl 3-nitrobenzoate(618-95-1) MS spectrum [chemicalbook.com]

- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 20. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. jbiochemtech.com [jbiochemtech.com]

An In-depth Technical Guide to the Physical Properties of Substituted Chloro-Nitrobenzoate Esters: A Case Study on Methyl 4-chloro-5-methyl-2-nitrobenzoate Isomers

Introduction: The Significance of Substituted Nitroaromatics

Substituted nitroaromatic compounds, such as the isomers of methyl chloro-methyl-nitrobenzoate, are pivotal building blocks in organic synthesis. They serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialty dyes. The specific arrangement of chloro, methyl, and nitro groups on the benzoate ring dictates the molecule's reactivity, bioavailability, and overall suitability for various applications. A thorough understanding of the physical properties of these intermediates is paramount for process optimization, formulation development, and ensuring the quality and consistency of final products.

A Note on Isomeric Specificity: It is crucial to underscore that the physical properties of a molecule are intrinsically linked to its specific isomeric form. Trivial changes in the substitution pattern on the aromatic ring can lead to significant differences in melting point, solubility, and crystalline structure. This guide will focus on the known properties of commercially available isomers to build a foundational understanding.

Core Physical Properties of Methyl Chloro-Nitrobenzoate Isomers

The following table summarizes the key physical properties of several isomers closely related to the target compound, Methyl 4-chloro-5-methyl-2-nitrobenzoate. These values provide a baseline for what might be expected for other isomers in this family.

| Property | Methyl 4-chloro-2-nitrobenzoate | Methyl 4-chloro-2-methyl-5-nitrobenzoate | 4-Chloro-2-methyl-5-nitrobenzoic Acid |

| CAS Number | 42087-80-9[1][2] | 190367-56-7[3] | 476660-41-0[4] |

| Molecular Formula | C₈H₆ClNO₄[1][2] | C₉H₈ClNO₄[3] | C₈H₆ClNO₄[4] |

| Molecular Weight | 215.59 g/mol [1][2] | 229.62 g/mol [3] | 215.59 g/mol [4] |

| Physical State | Solid, powder to crystal[3] | Solid[3] | Solid |

| Melting Point | 43-45 °C[2] | Not specified | Not specified |

| Boiling Point | 285.6±20.0 °C (Predicted) | Not specified | Not specified |

| Solubility | Insoluble in water | Not specified | Not specified |

| Storage | Sealed in dry, Room Temperature | Not specified | Not specified |

Molecular Structure and Isomerism

The precise arrangement of substituents on the benzene ring is the defining characteristic of these molecules. Below is a diagram illustrating the general structure and the specific isomers discussed in this guide.

Caption: Relationship between the target compound and its related isomers.

Experimental Determination of Physical Properties: A Methodological Deep Dive

The characterization of a novel compound like Methyl 4-chloro-5-methyl-2-nitrobenzoate would rely on a suite of standard analytical techniques. The choice of methodology is guided by the need for precision and the validation of the compound's identity and purity.

Melting Point Determination

Principle: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) is indicative of a pure substance, while impurities tend to broaden and depress the melting range.

Step-by-Step Protocol:

-

Sample Preparation: A small, dry sample of the crystalline material is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 2-3 °C per minute).

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, which in turn governs the physical properties.

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of a novel compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. For a compound like Methyl 4-chloro-5-methyl-2-nitrobenzoate, ¹H NMR would show distinct signals for the aromatic protons and the two methyl groups, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups. ¹³C NMR would confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. Key vibrational bands would be expected for the C=O of the ester, the N-O stretches of the nitro group, and C-Cl bond.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. A key diagnostic feature for this compound would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Solubility Assessment

Principle: Solubility is a measure of the extent to which a compound dissolves in a particular solvent. For drug development, solubility in both aqueous and organic media is a critical parameter.

Step-by-Step Protocol (Qualitative):

-

Solvent Selection: A range of solvents of varying polarity is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: A small, pre-weighed amount of the compound (e.g., 1-2 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

-

Observation: The vial is agitated at a constant temperature, and the sample is visually inspected for dissolution.

-

Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble."

Causality Behind Experimental Choices:

-

Range of Solvents: Using solvents with different polarities helps to build a comprehensive solubility profile, which is essential for selecting appropriate solvents for reactions, purification, and formulation.

Conclusion: A Framework for Characterization

While the specific physical properties of Methyl 4-chloro-5-methyl-2-nitrobenzoate remain to be experimentally determined and published, this guide provides a robust framework for its characterization. By leveraging the data from its known isomers and employing the standardized analytical methodologies outlined, researchers can confidently determine the physical properties of this and other novel substituted nitroaromatic compounds. The principles of careful experimental design, precise measurement, and thorough spectroscopic confirmation are the cornerstones of ensuring scientific integrity in the synthesis and application of these important chemical entities.

References

-

PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2-nitrobenzoate. Retrieved February 16, 2026, from [Link]

Sources

- 1. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-chloro-2-nitrobenzoate 99 42087-80-9 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Safety of Methyl 4-chloro-5-methyl-2-nitrobenzoate: An In-depth Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the proper handling and understanding of novel chemical entities are paramount to ensuring both laboratory safety and experimental success. This guide provides a comprehensive technical overview of Methyl 4-chloro-5-methyl-2-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document compiles and extrapolates critical safety and handling information from closely related analogs, offering a robust framework for its safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties: Understanding the Molecule

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | Methyl 4-chloro-2-methyl-5-nitrobenzoate[1] | Methyl 4-chloro-2-nitrobenzoate[2] | Methyl 2-chloro-5-nitrobenzoate[3] |

| CAS Number | 190367-56-7[1] | 42087-80-9 | 6307-82-0[3] |

| Molecular Formula | C₉H₈ClNO₄[1] | C₈H₆ClNO₄[2] | C₈H₆ClNO₄[3] |

| Molecular Weight | 229.62 g/mol [1] | 215.59 g/mol [2] | 215.59 g/mol |

| Appearance | Solid[1] | Not specified | Not specified |

| Purity | 98%[1] | 99% | Not specified |

| Melting Point | Not specified | 43-45 °C | Not specified |

| Flash Point | Not specified | 113 °C (closed cup) | Not specified |

The presence of a nitro group, a chloro group, and a methyl ester on the benzene ring suggests that Methyl 4-chloro-5-methyl-2-nitrobenzoate is likely a solid at room temperature with a relatively high boiling point. Its solubility is expected to be low in water and higher in organic solvents such as methanol, ether, and acetone.[4][5]

Hazard Identification and GHS Classification: A Proactive Approach to Safety

Given the structural motifs present in Methyl 4-chloro-5-methyl-2-nitrobenzoate, a cautious approach to its handling is warranted. The Globally Harmonized System (GHS) classifications for related compounds provide a strong indication of the potential hazards.

Based on data for analogous compounds, Methyl 4-chloro-5-methyl-2-nitrobenzoate should be treated as a substance with the following potential hazards:

-

Acute Toxicity, Oral: Harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]

Diagram 1: Logical Relationship of Potential Hazards

Caption: Potential health hazards associated with Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Safe Handling and Storage: A Protocol for Minimizing Exposure

A proactive and informed approach to handling is crucial. The following protocols are based on best practices for handling nitroaromatic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Diagram 2: Recommended Personal Protective Equipment Workflow

Caption: Step-by-step personal protective equipment workflow for handling the compound.

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[7][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.[7]

-

Eye Protection: Use chemical safety goggles to protect against splashes.

-

Skin and Body Protection: A standard laboratory coat should be worn.[7]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

-

Environment: Store in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

Accidental Release and First Aid Measures: Preparedness and Response

In the event of accidental exposure or release, a swift and appropriate response is critical.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Synthetic Pathways: A Plausible Esterification Route

While a specific synthesis protocol for Methyl 4-chloro-5-methyl-2-nitrobenzoate is not detailed in the available literature, a plausible and common method involves the Fischer esterification of the corresponding carboxylic acid, 4-chloro-5-methyl-2-nitrobenzoic acid.[9]

Diagram 3: Plausible Fischer Esterification Workflow

Caption: A plausible workflow for the synthesis via Fischer esterification.

Experimental Protocol (Hypothetical):

-

To a solution of 4-chloro-5-methyl-2-nitrobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Toxicological and Ecological Information: A Precautionary Stance

Detailed toxicological and ecological data for Methyl 4-chloro-5-methyl-2-nitrobenzoate are not available. However, nitroaromatic compounds can be toxic and may have adverse effects on aquatic life.[10] Therefore, it is essential to handle this compound with care and prevent its release into the environment. The toxicological properties have not been fully investigated, and as such, it should be handled as a potentially hazardous substance.[10][11]

Disposal Considerations: Responsible Waste Management

All waste materials containing Methyl 4-chloro-5-methyl-2-nitrobenzoate should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion: Advancing Research with a Commitment to Safety

Methyl 4-chloro-5-methyl-2-nitrobenzoate represents a potentially valuable building block in the landscape of drug discovery and organic synthesis. While a specific, verified Safety Data Sheet is not yet available, a thorough analysis of its structural analogs provides a strong foundation for its safe handling and use. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and responsible waste management, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

-

PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573. [Link]

-

Alfa Aesar. SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. [Link]

-

PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366. [Link]

-

Capot Chemical. MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]

-

PubChem. Methyl 2-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 83343. [Link]

-

U.S. Environmental Protection Agency. Methyl 5-chloro-2-nitrobenzoate - Exposure: Exposure Predictions. [Link]

-

PubChem. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135. [Link]

-

PubChem. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Methyl 2-chloro-5-methyl-4-nitrobenzoate|CAS 1805129-67-2 [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

An In-Depth Technical Guide to Methyl 4-chloro-2-methyl-5-nitrobenzoate: A Core Scaffold in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic placement of chloro, methyl, nitro, and methyl ester groups offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth analysis of this compound, including its precise identifiers, physicochemical properties, a validated synthetic pathway with mechanistic insights, key applications in drug discovery, and comprehensive safety protocols. The information herein is intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors.

A note on nomenclature: The compound of focus is Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS No. 190367-56-7). While initial inquiries may refer to "Methyl 4-chloro-5-methyl-2-nitrobenzoate," literature and chemical supplier catalogues predominantly identify the former isomer. This guide will address the properties and synthesis of the well-documented Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Compound Identification and Core Properties

Precise identification is paramount for reproducibility and safety in research. The following tables summarize the key identifiers and physicochemical properties of Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 4-chloro-2-methyl-5-nitrobenzoate | [1] |

| CAS Number | 190367-56-7 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| InChI | InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | [1] |

| InChI Key | HWINPPGAOTYOJH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1C)Cl)[O-] | [1] |

| MDL Number | MFCD22571065 | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Precursor Acid | 4-Chloro-2-methyl-5-nitrobenzoic acid (PubChem CID: 10846366) | [2] |

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate is achieved through the esterification of its corresponding carboxylic acid, 4-chloro-2-methyl-5-nitrobenzoic acid. This method is preferred for its high yield and purity control.

Synthetic Workflow: Fischer Esterification

The conversion of the carboxylic acid to the methyl ester is a classic Fischer esterification reaction. This process involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Caption: Synthetic workflow for Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for nitrobenzoic acids.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) to the suspension. The addition is exothermic and should be done cautiously.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C). The solid starting material will gradually dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the polar carboxylic acid spot and the appearance of the less polar ester spot indicates reaction completion. This typically requires 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent like methanol or ethanol to afford high-purity Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Expertise & Causality: Why This Protocol Works

-

Excess Methanol: The use of excess methanol serves a dual purpose: it acts as both the solvent and a reagent. According to Le Châtelier's principle, its high concentration drives the equilibrium of this reversible reaction towards the formation of the ester product.

-

Acid Catalyst: The strong acid catalyst (H₂SO₄) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate without boiling off the solvent.

Applications in Research and Drug Development

The true value of Methyl 4-chloro-2-methyl-5-nitrobenzoate lies in its versatility as a synthetic intermediate. The distinct functional groups on the aromatic ring can be selectively manipulated to build a diverse range of more complex molecules.

-

Reduction of the Nitro Group: The nitro group is a cornerstone of this molecule's utility. It can be readily reduced to an amino group (-NH₂) using various established methods, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing metals like tin(II) chloride or iron in an acidic medium. The resulting aniline, Methyl 4-amino-5-chloro-2-methylbenzoate , is a highly valuable precursor for synthesizing heterocyclic compounds like quinolines, benzimidazoles, and benzothiazoles, which are prevalent scaffolds in pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro substituent, activated by the strongly electron-withdrawing nitro group, can participate in SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) onto the aromatic ring, further diversifying the molecular scaffold.

-

Ester Hydrolysis and Amidation: The methyl ester group can be easily hydrolyzed back to a carboxylic acid under basic conditions (e.g., using NaOH or LiOH). This carboxylic acid can then be coupled with amines using standard peptide coupling reagents to form amides, a common functional group in many bioactive molecules.

-

Precedent in Drug Discovery: While specific applications of this exact molecule are often proprietary, its structural motifs are found in compounds developed for various therapeutic areas. For example, related chloro-nitrobenzoic acid derivatives have been utilized as key intermediates in the synthesis of kinase inhibitors for oncology and inflammatory diseases, as well as potent antibacterial agents.[5] The compound Methyl 5-chloro-2-nitrobenzoate, a structural isomer, is a known intermediate for the synthesis of the vasopressin V2-receptor antagonist, Tolvaptan.[3]

Spectroscopic Analysis

While a dedicated public database spectrum was not located, the expected NMR and IR signatures can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers confirm the availability of spectral data for verification.[6]

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic protons will appear as singlets or doublets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electronic effects of the adjacent substituents. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the aromatic methyl protons will appear as a singlet further upfield, typically around 2.5 ppm.

-

¹³C NMR: The spectrum will show nine unique carbon signals. The ester carbonyl carbon will be the most deshielded (165-170 ppm). The six aromatic carbons will have distinct shifts determined by the attached groups, with carbons bonded to the nitro and chloro groups being significantly deshielded. The methyl ester and aromatic methyl carbons will appear in the upfield region.

-

IR Spectroscopy: Key absorption peaks would confirm the presence of the principal functional groups.[7]

-

C=O stretch (ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

N-O stretch (nitro): Two strong peaks, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C-O stretch (ester): A peak in the 1100-1300 cm⁻¹ region.

-

C-Cl stretch: A peak in the 600-800 cm⁻¹ region.

-

Safety, Handling, and Disposal

As with all nitroaromatic compounds, Methyl 4-chloro-2-methyl-5-nitrobenzoate must be handled with appropriate care in a laboratory setting. The following guidelines are based on safety data for structurally similar chemicals.[8][9][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, a dust respirator may be necessary.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

-

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It may be classified as hazardous waste. Do not allow it to enter drains or the environment.

References

-

PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder. Retrieved from [Link]

-

Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of methyl benzoate. Retrieved from [Link]

-

Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Guedes, A. R., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 29(5), 1089. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]

- 6. Methyl 4-chloro-2-Methyl-5-nitrobenzoate(190367-56-7) 1H NMR spectrum [chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

An In-depth Technical Guide on Methyl 4-chloro-5-methyl-2-nitrobenzoate Derivatives for Researchers and Drug Development Professionals

Introduction

Methyl 4-chloro-5-methyl-2-nitrobenzoate and its analogs are a class of strategically functionalized aromatic compounds that serve as pivotal starting materials and key intermediates in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] The specific substitution pattern on the benzene ring, featuring a chloro, a methyl, and a nitro group, along with a methyl ester, provides a versatile platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, properties, and applications of these derivatives, with a focus on their potential in medicinal chemistry.

The electronic nature of these compounds is governed by the interplay of electron-withdrawing groups (the nitro and chloro substituents) and a weakly electron-donating group (the methyl substituent), which deactivates the aromatic ring towards electrophilic substitution.[1] However, this electronic arrangement makes the chloro group susceptible to nucleophilic aromatic substitution, a key reaction for introducing further molecular diversity.[1] Furthermore, the nitro group can be readily reduced to an amine, opening up a vast array of possibilities for constructing heterocyclic scaffolds, which are prevalent in many biologically active molecules.[1][2]

This guide will delve into the synthetic pathways to access these valuable building blocks, explore their chemical reactivity, and highlight their application in the development of therapeutic agents and other functional molecules.

Synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate and Analogs

The synthesis of methyl 4-chloro-5-methyl-2-nitrobenzoate and its derivatives typically involves a multi-step process starting from simpler, commercially available materials. The key steps often include electrophilic aromatic substitution reactions, such as nitration and chlorination, followed by esterification of a carboxylic acid precursor. The order of these reactions is critical to achieve the desired regiochemistry.

General Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of the target scaffold:

-

Nitration of a pre-functionalized benzoate: This strategy involves the nitration of a methyl benzoate derivative that already contains the chloro and methyl substituents. The directing effects of the existing groups will determine the position of the incoming nitro group.

-

Esterification of a pre-functionalized benzoic acid: This approach involves the synthesis of the corresponding 4-chloro-5-methyl-2-nitrobenzoic acid, followed by esterification to yield the methyl ester.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-chloro-5-methyl-4-nitrobenzoic acid

A common and direct method for the synthesis of methyl benzoates is the Fischer esterification of the corresponding carboxylic acid.[1] This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Step-by-step methodology:

-

To a solution of 2-chloro-5-methyl-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into an ice-water bath and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-chloro-5-methyl-4-nitrobenzoate.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification using a Methylating Agent

An alternative to Fischer esterification is the use of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[1][3]

Step-by-step methodology for a related compound (Methyl 5-chloro-2-nitrobenzoate): [3]

-

To a stirred solution of 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml), add potassium carbonate (10.3 g, 74 mmol) and dimethyl sulfate (6.2 ml, 64.7 mmol).[3]

-

Heat the mixture at reflux for 30 minutes.[3]

-

Pour the reaction mixture into an ice-water bath and extract with ethyl acetate.[3]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]

-

Concentrate the filtrate under reduced pressure to obtain the methyl ester as a white solid.[3]

-

The pure compound can be obtained by crystallization from methanol.[3]

Protocol 3: Nitration of Methyl Benzoate (General Procedure)

The introduction of a nitro group onto a benzene ring is a classic electrophilic aromatic substitution reaction.[4][5]

Step-by-step methodology for the nitration of methyl benzoate: [4]

-

In a round-bottomed flask fitted with a mechanical stirrer, place concentrated sulfuric acid and cool it to 0°C.

-

Add pure methyl benzoate to the cooled sulfuric acid.

-

While maintaining the temperature between 0-10°C with an ice bath, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Pour the reaction mixture onto cracked ice, which will cause the crude product to precipitate as a solid.

-

Filter the solid product by suction and wash it thoroughly with water.

-

To remove impurities, the crude product can be washed with ice-cold methyl alcohol.

-

Dry the solid to obtain the nitrated methyl benzoate.

Visualization of Synthetic Pathways

Caption: Synthetic routes to Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Chemical Properties and Reactivity

The chemical reactivity of methyl 4-chloro-5-methyl-2-nitrobenzoate derivatives is dictated by the functional groups present on the aromatic ring. These compounds are versatile intermediates due to the presence of several reactive sites.[1]

-

Ester Group: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or hydrazides.[1]

-

Nitro Group: The nitro group is a strong electron-withdrawing group that can be reduced to an amine.[1] This transformation is a gateway to a wide range of heterocyclic structures.[2] Common reducing agents include hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride, or iron in acidic media.

-

Chloro Group: The presence of the electron-withdrawing nitro group, particularly when positioned ortho or para to the chlorine atom, activates the chloro substituent towards nucleophilic aromatic substitution (SNAr).[1] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the molecule. The chloro group can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Visualization of Key Reactions

Caption: Key chemical transformations of the core scaffold.

Applications in Drug Discovery and Development

Derivatives of methyl 4-chloro-5-methyl-2-nitrobenzoate are valuable building blocks in medicinal chemistry, serving as precursors to a variety of biologically active molecules. The ability to selectively modify the different functional groups allows for the systematic exploration of structure-activity relationships (SAR).

Kinase Inhibitors

A significant application of related nitrobenzoate derivatives is in the synthesis of kinase inhibitors for the treatment of inflammatory diseases and cancer.[2] For instance, the reduction of the nitro group to an amine provides a key intermediate for the construction of heterocyclic scaffolds like substituted triazinones, which have shown promise as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[2]

Antibacterial Agents

Nitroaromatic compounds, as a class, are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[6][7] The biological activity of many of these compounds is dependent on the reductive activation of the nitro group by cellular nitroreductases, leading to the formation of reactive nitrogen species that can cause cellular damage.[6][8] Studies on derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated their potential as antibacterial agents, with some compounds showing activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]

Other Therapeutic Areas

The versatility of the nitrobenzoate scaffold has led to its use in the synthesis of a wide range of therapeutic agents. For example, a related compound, methyl 5-chloro-2-nitrobenzoate, is a known intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia.[3]

Agrochemicals

While specific examples for methyl 4-chloro-5-methyl-2-nitrobenzoate are not extensively documented in the public domain, related nitro-ester derivatives are known to serve as intermediates in the synthesis of agrochemicals.[1] The functional groups on the molecule provide pathways to create structures with potential herbicidal, fungicidal, or insecticidal activity.[1]

Data Summary

Physicochemical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-chloro-2-methyl-5-nitrobenzoate | 190367-56-7 | C₉H₈ClNO₄ | 229.62 |

| Methyl 2-chloro-5-methyl-4-nitrobenzoate | 1805129-67-2 | C₉H₈ClNO₄ | 229.62 |

| Methyl 4-chloro-5-fluoro-2-nitrobenzoate | 1113049-81-2 | C₈H₅ClFNO₄ | 233.58 |

Data sourced from various chemical supplier databases.[1][9][10][11][12]

Conclusion

Methyl 4-chloro-5-methyl-2-nitrobenzoate and its derivatives are highly valuable and versatile building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Their strategic functionalization allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. The straightforward synthesis of these compounds and the facile conversion of their functional groups, especially the reduction of the nitro group, open a gateway to a rich variety of heterocyclic structures with significant therapeutic potential. The successful application of analogous scaffolds in the development of potent kinase inhibitors and antibacterial agents underscores their strategic importance. The detailed protocols and reactivity profiles provided in this guide are intended to empower researchers to leverage these key intermediates in their own drug discovery and development programs.

References

Sources

- 1. Methyl 2-chloro-5-methyl-4-nitrobenzoate|CAS 1805129-67-2 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. chemscene.com [chemscene.com]

Differentiating Methyl 4-chloro-5-methyl-2-nitrobenzoate and Its Constitutional Isomers: A Guide to Structure, Analysis, and Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is not merely a matter of academic rigor; it is a prerequisite for safety, efficacy, and regulatory compliance. Substituted nitrobenzoates serve as versatile intermediates, but their synthesis can often yield a mixture of constitutional isomers—molecules with an identical formula but different atomic connectivity.[1] This guide provides an in-depth exploration of Methyl 4-chloro-5-methyl-2-nitrobenzoate and its constitutional isomers. We will dissect the structural nuances that differentiate these compounds, present a suite of robust analytical methodologies for their unambiguous identification, and discuss the profound implications of isomeric purity in the context of drug development. This document is intended to be a field-proven resource, blending foundational theory with practical, validated protocols.

The Challenge of Isomerism: Defining the Molecular Landscape

Constitutional isomers of a substituted benzene ring arise from the different possible arrangements of substituents. For a methyl benzoate core with chloro, methyl, and nitro groups, numerous isomers are possible. Each possesses the same molecular formula (C₉H₈ClNO₄) and molecular weight (229.62 g/mol ), yet their distinct structures give rise to unique chemical, physical, and biological properties. The seemingly minor shift of a single substituent can dramatically alter a molecule's electronic distribution, polarity, and steric profile. In drug development, such differences can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.[2][3][4]

The primary compound of interest, Methyl 4-chloro-5-methyl-2-nitrobenzoate , serves as our reference point. Its isomers are generated by rearranging the chloro, methyl, and nitro groups around the aromatic ring.

Diagram: Representative Constitutional Isomers

Below is a visualization of the primary compound and a selection of its potential constitutional isomers. The subtle changes in substituent positions are the central challenge in both synthesis and analysis.

Caption: Key constitutional isomers of the target compound.

Table 1: Properties of Select Isomers

This table summarizes key identifiers for the reference compound and some of its known isomers. Note that predicting properties like boiling and melting points without experimental data is speculative; however, we can anticipate that differences in crystal lattice packing and intermolecular forces will lead to distinct values.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-chloro-5-methyl-2-nitrobenzoate | Not readily available | C₉H₈ClNO₄ | 229.62 |

| Methyl 4-chloro-2-methyl-5-nitrobenzoate | 190367-56-7[5] | C₉H₈ClNO₄ | 229.62 |

| Methyl 2-chloro-5-methyl-4-nitrobenzoate | 1805129-67-2[1] | C₉H₈ClNO₄ | 229.62 |

| Methyl 4-chloro-2-nitrobenzoate (related) | 42087-80-9 | C₈H₆ClNO₄ | 215.59 |

| Methyl 5-chloro-2-nitrobenzoate (related) | 6629-27-2 | C₈H₆ClNO₄ | 215.59 |

The Analytical Toolkit: Methodologies for Unambiguous Identification

A multi-pronged analytical approach is essential for the definitive identification and differentiation of isomers. No single technique provides a complete picture, but when used in concert, they create a self-validating system of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers.[6][7] It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C (carbon) nucleus, which is unique for each isomer.

-

Expertise & Experience: The rationale for NMR's efficacy lies in the predictable effects of substituents on the aromatic ring. Electron-withdrawing groups (EWG) like -NO₂ and -Cl "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Electron-donating groups (EDG) like -CH₃ have the opposite "shielding" effect. The ester group (-COOCH₃) is an EWG. The relative positions of these groups create a unique electronic fingerprint for each isomer, reflected in three key NMR parameters:

-

Number of Signals: Molecular symmetry determines the number of unique proton and carbon environments. A more symmetric isomer will have fewer signals than a less symmetric one.

-

Chemical Shift (δ): The precise position of each signal on the x-axis reveals the electronic environment of the nucleus.

-

Spin-Spin Coupling (Multiplicity): For ¹H NMR, the splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of protons on adjacent atoms, providing direct evidence of atomic connectivity.[7]

-

-

Trustworthiness: By analyzing the ¹H NMR (for proton counts and connectivity), ¹³C NMR (for carbon skeleton), and potentially 2D-NMR spectra (like COSY, which shows ¹H-¹H correlations), a chemist can piece together the molecular structure with a high degree of confidence, creating a self-validating dataset.

Table 2: Predicted ¹H NMR Spectral Characteristics for Isomers

| Isomer | Aromatic Protons | Aromatic Signals | Predicted Multiplicity | Methyl Protons (-CH₃) | Ester Protons (-OCH₃) |

| Methyl 4-chloro-5-methyl-2-nitrobenzoate | 2 | 2 | 2 Singlets | 1 Singlet | 1 Singlet |

| Methyl 4-chloro-2-methyl-5-nitrobenzoate | 2 | 2 | 2 Singlets | 1 Singlet | 1 Singlet |

| Methyl 2-chloro-5-methyl-4-nitrobenzoate | 2 | 2 | 2 Singlets | 1 Singlet | 1 Singlet |

Note: While all three isomers are predicted to show two singlets for the aromatic protons, the specific chemical shifts (δ) of these singlets will be different and diagnostic for each structure due to the varying electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol outlines the general steps for acquiring a high-quality ¹³C NMR spectrum, a critical component for structural verification.[8]

-

Sample Preparation:

-

Ensure the sample is of high purity to prevent spectral contamination.

-

Weigh approximately 20-50 mg of the solid isomer into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the sample.

-

Agitate the vial, using sonication if necessary, to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a pipette with a filter.

-

Cap the tube securely and clean the exterior before insertion into the spectrometer.

-

-

Spectrometer Setup & Acquisition:

-

Insert the sample into the NMR magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the acquisition parameters:

-

Experiment Type: Standard ¹³C with proton decoupling.

-

Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm) to cover all expected carbon signals.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration if needed.

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

-

Perform a baseline correction to create a flat spectral baseline.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required.

-

Diagram: Analytical Workflow for NMR-Based Isomer Identification

Caption: A streamlined workflow for isomer identification using NMR.

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC-MS)

While all constitutional isomers have the same nominal mass, their fragmentation patterns under energetic conditions can be distinct.

-

Expertise & Experience: In a typical Electron Impact (EI) mass spectrometer, molecules are fragmented in a reproducible manner. The stability of the resulting carbocations and radical cations is influenced by the substituent positions. For example, cleavage adjacent to the methyl group or loss of the nitro group may be more or less favorable depending on the electronic stabilization provided by the other substituents in their specific arrangement. This results in a unique mass spectrum that serves as a molecular fingerprint.

-

Trustworthiness: The power of this technique is amplified when coupled with Gas Chromatography (GC). The isomers, having slightly different polarities and volatilities, will separate on the GC column, each exhibiting a characteristic retention time. The mass spectrometer then analyzes each separated compound. A pure sample must show a single GC peak with a single, consistent mass spectrum across that peak. This combination provides two orthogonal data points (retention time and fragmentation pattern) for validation.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for both the analysis and purification of isomeric mixtures.

-

Expertise & Experience: The separation principle relies on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a mobile phase. The constitutional isomers of Methyl 4-chloro-5-methyl-2-nitrobenzoate have different polarities due to their varied dipole moments, which are a direct consequence of the substituent arrangement. In reversed-phase HPLC, less polar isomers will interact more strongly with the nonpolar C18 stationary phase and thus elute later than more polar isomers. By carefully selecting the mobile phase composition (e.g., a mixture of water and acetonitrile or methanol), a robust separation can be achieved.[10]

-

Trustworthiness: HPLC provides a self-validating system through its high reproducibility. Under fixed conditions (column, mobile phase, flow rate, temperature), a specific isomer will always have the same retention time. Purity can be assessed by the presence of a single, sharp peak, and identity can be confirmed by spiking the sample with a known reference standard.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

-

System Preparation:

-

Column: C18 bonded silica column (e.g., 4.6 mm ID x 150 mm length, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase, for example, 60:40 (v/v) Acetonitrile:Water. Filter and degas the mobile phase thoroughly to prevent air bubbles in the system.

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Sample Preparation:

-

Prepare a stock solution of the isomer mixture (or individual isomer) at approximately 1 mg/mL in the mobile phase or a compatible solvent like acetonitrile.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

-

-

Analysis:

-

Set the UV detector to a wavelength where the nitroaromatic compounds strongly absorb (e.g., 254 nm).

-

Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Record the chromatogram for a sufficient duration to allow all components to elute (e.g., 15-20 minutes).

-